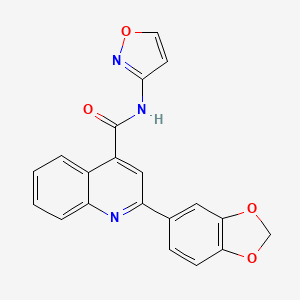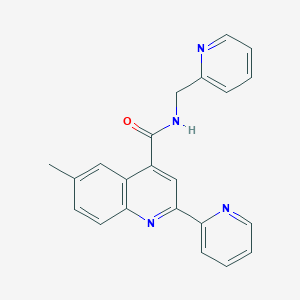![molecular formula C26H25N3O4S B3608639 N-[4-(aminosulfonyl)benzyl]-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3608639.png)
N-[4-(aminosulfonyl)benzyl]-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)benzyl]-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide, commonly referred to as ASBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ASBQ is a quinoline derivative that has been shown to exhibit potent anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of ASBQ is not fully understood, but studies have suggested that it may exert its anticancer and anti-inflammatory effects through multiple pathways. ASBQ has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair, and cyclooxygenase-2, which is responsible for the production of inflammatory mediators. ASBQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
ASBQ has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ASBQ inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, ASBQ has been shown to reduce the production of inflammatory mediators in vitro and in vivo. In animal studies, ASBQ has been shown to inhibit tumor growth and reduce inflammation in models of breast cancer and rheumatoid arthritis, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
ASBQ has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its purity can be improved using various purification techniques. Additionally, ASBQ has been shown to exhibit potent anticancer and anti-inflammatory properties, which make it a valuable tool for studying these diseases. However, there are also limitations to using ASBQ in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, ASBQ has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on ASBQ. One area of interest is the development of ASBQ analogs that exhibit improved potency and selectivity for specific cancer types or inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of ASBQ and to identify potential molecular targets for its anticancer and anti-inflammatory effects. Finally, more extensive in vivo studies are needed to determine the safety and efficacy of ASBQ for potential therapeutic applications.
Conclusion
In conclusion, N-[4-(aminosulfonyl)benzyl]-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide, or ASBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ASBQ exhibits potent anticancer and anti-inflammatory properties and has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation in vitro and in vivo. While there are limitations to using ASBQ in lab experiments, its potential therapeutic applications make it a valuable tool for studying cancer and inflammatory diseases. Future research on ASBQ should focus on developing analogs with improved potency and selectivity, elucidating its mechanism of action, and conducting more extensive in vivo studies.
Wissenschaftliche Forschungsanwendungen
ASBQ has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. Several studies have demonstrated that ASBQ exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, ASBQ has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-(3-propan-2-yloxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-17(2)33-20-7-5-6-19(14-20)25-15-23(22-8-3-4-9-24(22)29-25)26(30)28-16-18-10-12-21(13-11-18)34(27,31)32/h3-15,17H,16H2,1-2H3,(H,28,30)(H2,27,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDGEWXMFQCPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B3608563.png)
![6-chloro-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608572.png)
![ethyl 5-{[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]methyl}-2-furoate](/img/structure/B3608579.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608595.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3608610.png)
![N-[4-(aminosulfonyl)phenyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608620.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608624.png)
![3-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B3608628.png)
![4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline](/img/structure/B3608634.png)
![dimethyl 5-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B3608658.png)
